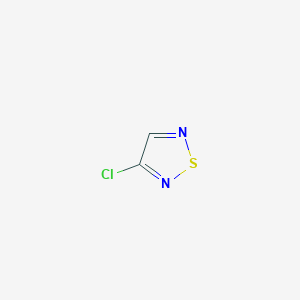

3-Chloro-1,2,5-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-1-4-6-5-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIERESLMVMKVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515133 | |

| Record name | 3-Chloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5097-45-0 | |

| Record name | 3-Chloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-1,2,5-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD76QZU7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

An In-depth Technical Guide to the Core Properties of 3-Chloro-1,2,5-thiadiazole

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a range of intermolecular interactions have made it a privileged scaffold in modern drug discovery.[3][4] Among its many derivatives, this compound (CAS 5097-45-0) has emerged as a cornerstone synthetic intermediate.[1] The presence of a strategically positioned, reactive chlorine atom provides a versatile handle for introducing a wide array of functional groups, making it an invaluable building block for complex molecular architectures.[1]

This guide provides an in-depth examination of the fundamental properties of this compound, moving beyond a simple recitation of data to explain the causality behind its synthesis and reactivity. The protocols and data presented herein are designed to be self-validating, providing researchers and drug development professionals with a trustworthy and authoritative resource.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is a prerequisite for its effective use in synthesis and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 5097-45-0 | [5][6][7] |

| Molecular Formula | C₂HClN₂S | [5][6][7] |

| Molecular Weight | 120.56 g/mol | [5][6] |

| Appearance | Flammable Liquid | [5] |

| Boiling Point | 123-124 °C | [8] |

| IUPAC Name | This compound | [5] |

Spectroscopic Signature

Expected FT-IR Bands:

-

C=N Stretching: Vibrations associated with the carbon-nitrogen double bonds within the aromatic ring.

-

Ring Vibrations: A series of absorptions characteristic of the 1,2,5-thiadiazole ring structure.

-

C-Cl Stretching: An absorption in the fingerprint region corresponding to the carbon-chlorine bond.

Expected NMR Signals (in CDCl₃):

-

¹H NMR: A singlet in the aromatic region (δ 8.5-9.0 ppm), corresponding to the single proton on the thiadiazole ring.[3]

-

¹³C NMR: Two distinct signals for the two carbon atoms in the ring. The carbon atom bonded to the chlorine (C-Cl) would be expected at a different chemical shift than the carbon bonded to hydrogen (C-H).

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems directly from its synthesis and subsequent reactivity.

Synthesis of this compound

A robust and widely cited method for synthesizing this compound involves the reaction of an aminoacetonitrile salt with sulfur monochloride (S₂Cl₂).[3][8] This approach is efficient and provides a direct route to the monochlorinated heterocycle.

Causality in Synthesis:

-

Choice of Starting Material: Aminoacetonitrile provides the necessary N-C-C-N backbone, which readily cyclizes upon reaction with a sulfur source.

-

Choice of Reagent: Sulfur monochloride is the ideal reagent for this transformation. It acts as both the sulfur source and a chlorinating agent. Using the more powerful chlorinating agent, sulfur dichloride (SCl₂), especially when purged with chlorine gas, can lead to the formation of 3,4-dichloro-1,2,5-thiadiazole.[3][8] Therefore, S₂Cl₂ provides selectivity for the desired mono-chloro product.

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl acetamide is used to dissolve the reactants and facilitate the reaction.[8]

Protocol 1: Synthesis of this compound [8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add stirred dimethylformamide (DMF).

-

Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Slowly add sulfur monochloride (2.0 molar equivalents) to the stirred DMF.

-

Substrate Addition: Over a period of 30 minutes, add aminoacetonitrile free base (1.0 molar equivalent) to the cooled solution, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to stir for several hours at room temperature.

-

Workup: Quench the reaction by carefully adding water. The product, this compound, is often recovered from the resulting mixture by steam distillation.

-

Purification: The collected distillate can be further purified by extraction with a suitable organic solvent (e.g., ether), followed by drying and fractional distillation to yield the pure product.

Caption: Synthesis Workflow for this compound

Core Reactivity: Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.[1] This reaction is the key to its utility as a synthetic intermediate, allowing for the facile introduction of amine, thiol, and other functional groups.[1]

A prominent example of this reactivity is in the synthesis of a key intermediate for the beta-blocker drug, Timolol.[3][12] In this pathway, this compound is first reacted with morpholine to yield 3-Chloro-4-morpholino-1,2,5-thiadiazole. This demonstrates the ease of displacing the chlorine atom with an amine nucleophile.

Protocol 2: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole [1][12]

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane.

-

Nucleophile Addition: Add morpholine (1.0-1.2 molar equivalents) to the solution. The reaction typically proceeds under mild conditions.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water to remove any excess morpholine and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to yield 3-Chloro-4-morpholino-1,2,5-thiadiazole.

Caption: Reactivity via Nucleophilic Substitution

PART 3: Applications in Drug Development

The true value of this compound is realized in its application as a scaffold for pharmacologically active molecules. Its derivatives are found in a range of therapeutic areas.[4][13]

Case Study: The Synthesis of Timolol

Timolol is a non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.[3][12] The synthesis of Timolol relies on an intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole, which is synthesized from 3,4-dichloro-1,2,5-thiadiazole, a close relative of the topic compound. The reactivity principle, however, is identical: the displacement of a chloro substituent by an amine (morpholine).[12] This highlights the industrial and pharmaceutical relevance of this class of chlorinated thiadiazoles.

PART 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is imperative.

GHS Hazard Profile

The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.[5]

| Hazard Class | GHS Classification | Statement |

| Flammability | Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor |

| Acute Toxicity | Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed |

| Skin Irritation | Skin Irritation, Cat. 2 | H315: Causes skin irritation |

| Eye Irritation | Eye Irritation, Cat. 2 | H319: Causes serious eye irritation |

| Respiratory | STOT SE, Cat. 3 | H335: May cause respiratory irritation |

STOT SE: Specific Target Organ Toxicity - Single Exposure

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of generating aerosols or vapors, respiratory protection may be necessary.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[15]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its straightforward synthesis and predictable reactivity, centered on the nucleophilic displacement of its chlorine atom, make it an indispensable building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. By understanding its core properties, synthesis, and reactivity with the causal relationships highlighted in this guide, researchers and developers can fully leverage its potential to create the next generation of therapeutics and advanced materials.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 5. This compound | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 14. fishersci.at [fishersci.at]

- 15. echemi.com [echemi.com]

The Unassuming Workhorse: A Technical Guide to 3-Chloro-1,2,5-thiadiazole

For the discerning researcher in medicinal chemistry and materials science, certain chemical entities rise above the mundane, becoming indispensable tools in the quest for innovation. 3-Chloro-1,2,5-thiadiazole (CAS Number: 5097-45-0) is one such molecule. While its name may not command the immediate recognition of more complex structures, its strategic importance as a versatile and reactive building block is undeniable. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Strategic Value of a Halogenated Heterocycle

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine atom at the 3-position of this ring system, as in this compound, creates a highly valuable intermediate. The electron-withdrawing nature of the thiadiazole ring activates the chlorine atom, rendering it susceptible to nucleophilic displacement.[2] This reactivity is the cornerstone of its utility, providing a gateway for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5097-45-0 | [3] |

| Molecular Formula | C₂HClN₂S | [3] |

| Molecular Weight | 120.56 g/mol | [3] |

| Boiling Point | 123-124 °C | [4] |

| Density | ~1.49 g/cm³ (Estimated) | [5] |

| Appearance | Colorless liquid | [6] |

| Solubility | Soluble in water, carbon tetrachloride, and chloroform | [7] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show a single peak for the proton at the 4-position. In the parent 1,2,5-thiadiazole, the ring protons appear at δ 8.61.[8] The presence of the chloro group will influence this chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display two signals for the two carbons of the thiadiazole ring. For the parent compound, these signals appear at δ 151.6.[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=N, and C-S bonds within the molecule.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reaction of an aminoacetonitrile salt with sulfur monochloride.[4] This method is efficient and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Aminoacetonitrile Bisulfate[4]

Materials:

-

Aminoacetonitrile bisulfate

-

Sulfur monochloride (S₂Cl₂)

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Magnesium sulfate

-

Ice

Procedure:

-

To a stirred solution of 243 mL (3 moles) of sulfur monochloride in 450 mL of dimethylformamide, cooled to 0-5 °C, add 154 grams (1 mole) of aminoacetonitrile bisulfate over 30 minutes, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for 22 hours at approximately 0 °C.

-

Pour the reaction mass into 450 mL of ice water.

-

Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107 °C.

-

Extract the distillate containing water and this compound with petroleum ether.

-

Combine the petroleum ether extracts, wash with two portions of water, and dry over magnesium sulfate.

-

Distill the ether solution. This compound distills at 123-124 °C.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of side products.

-

Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Stoichiometric Excess of Sulfur Monochloride: Using an excess of sulfur monochloride ensures the complete conversion of the aminoacetonitrile bisulfate.

-

Aqueous Workup and Distillation: This procedure is essential for separating the product from the reaction mixture and purifying it.

Chemical Reactivity: The Heart of its Versatility

The reactivity of this compound is dominated by the susceptibility of the C-Cl bond to nucleophilic attack. This allows for the facile introduction of a variety of functional groups.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SɴAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines and thiols, under mild conditions.[2] For instance, the reaction of a related compound, 5-chloro-1,2,3-thiadiazole, with sodium methoxide results in the formation of the corresponding methoxy derivative.[2] This highlights the general reactivity pattern applicable to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are suitable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions.[9] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, alkynyl, and aryl groups onto the thiadiazole ring.[9] For example, 3,5-dichloro-1,2,4-thiadiazole has been shown to react with arylboronic acids under Suzuki-Miyaura conditions to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature.[10]

Applications in Drug Discovery and Beyond

The synthetic utility of this compound is prominently demonstrated in the synthesis of pharmaceuticals.

Key Intermediate in the Synthesis of Timolol

Timolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[1] The synthesis of Timolol often involves the use of a morpholino-thiadiazole moiety, which is prepared from 3,4-dichloro-1,2,5-thiadiazole.[1] The initial step involves a nucleophilic substitution reaction where one of the chlorine atoms is displaced by morpholine to yield 3-chloro-4-morpholino-1,2,5-thiadiazole.[1] This intermediate is then reacted with the appropriate side chain to complete the synthesis of Timolol.[11]

Caption: Role of the thiadiazole core in Timolol synthesis.

A Versatile Scaffold in Medicinal Chemistry

Beyond Timolol, the 1,2,5-thiadiazole scaffold is a "privileged structure" in drug discovery, appearing in a range of biologically active compounds.[12] Derivatives have been investigated for their potential as muscarinic receptor agonists for the treatment of Alzheimer's disease, as well as for their antimicrobial and anticancer properties.[1][11] The ability to easily functionalize the 3-position of the ring via this compound makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount when handling this compound.

GHS Hazard Classification: [3]

-

Flammable liquids (Category 3)

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This compound is a testament to the principle that a molecule's value is not always in its complexity, but in its utility. Its straightforward synthesis and predictable reactivity make it an invaluable tool for chemists. As the demand for novel therapeutics and functional materials continues to grow, the importance of such versatile building blocks will only increase. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold, as well as exploring its incorporation into new and innovative molecular designs. For the dedicated scientist, a deep understanding of this unassuming workhorse is not just beneficial—it is essential for unlocking the next generation of chemical innovation.

References

-

Rowan Scientific. (n.d.). 1,2,5-Thiadiazoles in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (5097-45-0). Retrieved from [Link]

-

ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole. Retrieved from [Link]

-

Bentham Science. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. Retrieved from [Link]

- Google Patents. (1968). Methods of preparing thiadiazoles. (U.S. Patent No. 3,391,152).

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

ResearchGate. (n.d.). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). General synthetic system for 1,2,5-thiadiazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Retrieved from [Link]

-

OMICS International. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. Retrieved from [Link]

Sources

- 1. 1,2,5-Thiadiazoles in Medicinal Chemistry | Rowan [rowansci.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 5. This compound (5097-45-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-Chloro-1,2,5-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-Chloro-1,2,5-thiadiazole, a pivotal heterocyclic compound in contemporary chemical synthesis and drug development. We will delve into the fundamental aspects of its molecular architecture, including the established IUPAC numbering conventions, geometric parameters, and the inherent aromaticity that dictates its chemical behavior. The document further explores the molecule's reactivity, focusing on the lability of the chloro substituent, and outlines key synthetic methodologies. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile synthetic intermediate.

Introduction to the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This ring system is a subject of significant interest due to its presence in a variety of biologically active compounds and its utility as a synthetic precursor.[2] The parent 1,2,5-thiadiazole is a planar molecule with C2v symmetry, characterized by a notable degree of aromaticity, which contributes to its thermal stability.[3] The unique electronic properties of the thiadiazole ring, particularly its electron-deficient nature, are central to the reactivity of its derivatives.

Within this class of compounds, this compound (CAS No: 5097-45-0) has emerged as a particularly valuable building block.[4] Its significance is derived from the presence of a reactive chlorine atom, which allows for a wide range of functionalization reactions, making it an essential intermediate for creating diverse molecular libraries for screening and development.[4]

| Property | Value |

| Molecular Formula | C₂HClN₂S[5][6] |

| Molecular Weight | 120.56 g/mol [5][7] |

| IUPAC Name | This compound[6] |

| Canonical SMILES | C1=NSN=C1Cl[6] |

| Monoisotopic Mass | 119.9548969 Da[6][7] |

Molecular Structure and Numbering Convention

A precise understanding of the structure and nomenclature of this compound is fundamental for any researcher working with this compound.

IUPAC Numbering System

The numbering of the 1,2,5-thiadiazole ring follows established IUPAC conventions for heterocyclic systems. The sulfur atom is assigned position 1. The ring atoms are then numbered sequentially to give the heteroatoms the lowest possible locants, resulting in the nitrogen atoms at positions 2 and 5, and the carbon atoms at positions 3 and 4.[3] Consequently, in this compound, the chlorine atom is substituted at the carbon in the 3-position.

Caption: IUPAC numbering of the this compound molecule.

Geometry and Aromaticity

The parent 1,2,5-thiadiazole ring is a planar system.[3] While the unsubstituted ring possesses C₂ᵥ symmetry, the presence of the chlorine atom at the C3 position reduces the molecular symmetry of this compound to Cₛ.[8] Computational studies on related unsymmetrically substituted thiadiazoles, such as 3-chloro-4-fluoro-1,2,5-thiadiazole, confirm that the ring remains planar.[8]

The aromaticity of the 1,2,5-thiadiazole ring is a key feature, with a Bird aromaticity index (IA) of 84, where benzene is 100.[3] This aromatic character is due to the delocalization of π-electrons across the five-membered ring. This delocalization results in bond lengths that are intermediate between single and double bonds, contributing to the molecule's overall stability.[8]

Chemical Reactivity: The Role of the Chloro Substituent

The chemistry of this compound is dominated by the reactivity of the C-Cl bond. The electron-deficient nature of the thiadiazole ring makes the carbon atom at the 3-position highly susceptible to nucleophilic attack.[4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is readily displaced by a variety of nucleophiles in what is generally considered a nucleophilic aromatic substitution (SNAr) reaction.[4] This reactivity is the cornerstone of its utility as a synthetic intermediate, providing a straightforward method for introducing diverse functional groups onto the heterocyclic core.[4]

Common nucleophiles that effectively displace the chloride include amines, thiols, and alkoxides.[4] For instance, the reaction with morpholine yields 3-morpholino-4-chloro-1,2,5-thiadiazole, a key intermediate in the synthesis of the beta-blocker Timolol.[9][10]

Caption: Generalized SNAr workflow on this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A prominent and frequently cited method involves the reaction of an aminoacetonitrile salt with sulfur monochloride (S₂Cl₂).[3][11]

Key Synthetic Protocol: A common procedure involves the intimate mixing of aminoacetonitrile and sulfur monochloride in a suitable solvent medium, such as dimethylformamide (DMF).[11][12] The stoichiometry typically requires two moles of sulfur monochloride per mole of the amino nitrile.[11]

-

Preparation: Sulfur monochloride is added to a stirred, cooled solution of DMF.

-

Addition: Aminoacetonitrile (as a free base or a salt like the bisulfate) is added portion-wise while maintaining a low temperature (e.g., 0-5 °C).[11]

-

Reaction: The mixture is stirred for several hours at room temperature to allow the cyclization reaction to complete.

-

Workup: The reaction is quenched with water, and the product is often isolated by steam distillation or solvent extraction.[11]

This method provides a direct and efficient pathway to the desired chlorinated thiadiazole.[11] Other synthetic approaches include the reaction of cyanoformamide with sulfur monochloride or dichloride to produce related hydroxy-substituted chloro-thiadiazoles, which can be further modified.[4][12]

Applications in Drug Discovery and Materials Science

The synthetic accessibility and predictable reactivity of this compound make it an invaluable intermediate.

-

Pharmaceuticals: Its most notable application is in the synthesis of Timolol, a beta-blocker used for treating glaucoma and hypertension.[3][9] The thiadiazole moiety is a recognized pharmacophore, and the ability to easily functionalize the ring via the chloro-intermediate allows for the exploration of new derivatives as potential therapeutic agents, such as ABHD6 inhibitors.[13]

-

Materials Science: The 1,2,5-thiadiazole ring is also explored in the context of materials science, including the development of organic conductors.[2] The ability to tune the electronic properties of the ring through substitution makes derivatives of this compound attractive candidates for these applications.

Conclusion

This compound is a heterocycle of significant strategic importance in synthetic chemistry. Its well-defined molecular structure, governed by the IUPAC numbering convention that prioritizes the sulfur and nitrogen heteroatoms, provides a clear framework for its study. The molecule's planarity and aromaticity underpin its stability, while the electron-deficient nature of the ring activates the C3-chloro substituent for facile nucleophilic aromatic substitution. This predictable reactivity, coupled with established synthetic routes, solidifies its role as a versatile and indispensable building block for the creation of complex functional molecules in fields ranging from medicinal chemistry to materials science.

References

- Benchchem. (n.d.). This compound | 5097-45-0.

- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (2025).

- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. (2025).

- ChemicalBook. (n.d.). This compound synthesis.

- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PMC - NIH.

- ResearchGate. (n.d.). Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms.

- PubChem. (n.d.). This compound | C2HClN2S | CID 13012440.

- PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645.

- Wikipedia. (n.d.). Thiadiazoles.

- ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole.

- Bibliomed. (2012). STRUCTURE AND SPECTROSCOPY OF 3-CHLORO-4- FLUORO-1,2,5-THIADIAZOLE.

- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.).

- Guidechem. (n.d.). 1,2,5-Thiadiazole, 3-chloro- 5097-45-0 wiki.

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 12. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Synthesis of 3-chloro-1,2,5-thiadiazole from Aminoacetonitrile: A Technical Guide for Chemical Researchers

This guide provides an in-depth exploration of the synthesis of 3-chloro-1,2,5-thiadiazole, a valuable heterocyclic intermediate, starting from the readily available precursor, aminoacetonitrile. The 1,2,5-thiadiazole scaffold is a key component in various biologically active molecules and advanced materials, making efficient synthetic routes to its derivatives a subject of significant interest for researchers in medicinal chemistry and materials science. This document details a field-proven, one-pot synthesis, discusses the underlying chemical principles, and presents a logical alternative pathway, ensuring a comprehensive understanding for professionals in drug development and chemical synthesis.

Strategic Overview: Pathways to a Key Intermediate

The synthesis of this compound from aminoacetonitrile can be approached via two primary strategies. The most direct and efficient method involves a one-pot cyclization reaction between an aminoacetonitrile salt and a sulfur halide. An alternative, more classical approach in heterocyclic chemistry would involve the initial formation of an amino-thiadiazole ring, followed by a diazotization and substitution reaction to install the chloro group.

-

Direct One-Pot Synthesis: This is the preferred industrial and laboratory method, reacting aminoacetonitrile bisulfate with sulfur monochloride in a suitable solvent. It offers high efficiency by forming the heterocyclic ring and installing the chloro substituent in a single synthetic operation.

-

Two-Step Synthesis via an Amino Intermediate: This pathway involves the synthesis of 3-amino-1,2,5-thiadiazole, which is then converted to the target chloro-derivative via a Sandmeyer-type reaction. While less direct, this route is instructive and offers alternative purification and handling strategies.

This guide will focus primarily on the direct method due to its practical advantages, while outlining the principles of the alternative route for completeness.

Part 1: Direct Synthesis via Oxidative Cyclization

The most direct route involves the reaction of aminoacetonitrile bisulfate with sulfur monochloride (S₂Cl₂) in a polar aprotic solvent, such as dimethylformamide (DMF).[1] This process is an elegant example of a complex transformation where the simple starting materials assemble into the final heterocyclic product in one pot.

Causality and Mechanistic Insights

The reaction is believed to proceed through a multi-step mechanism involving initial reaction between the sulfur monochloride and the solvent, followed by a complex cyclization cascade. While not definitively elucidated in the literature, a plausible mechanism is proposed below:

-

Activation of Sulfur Monochloride: In a polar solvent like DMF, sulfur monochloride can exist in equilibrium with more reactive species.

-

Nucleophilic Attack: The primary amine of aminoacetonitrile acts as a nucleophile, attacking a sulfur species.

-

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the nitrile nitrogen onto a sulfur center initiates the formation of the five-membered ring.

-

Oxidation and Rearrangement: The reaction involves an overall oxidation of the carbon backbone. The sulfur monochloride acts as both a sulfur source and an oxidant.

-

Aromatization and Chlorination: The final steps involve elimination and rearrangement to form the stable, aromatic 1,2,5-thiadiazole ring, with a chlorine atom incorporated at the 3-position.

The use of aminoacetonitrile bisulfate is a practical choice as it is a stable, non-volatile salt, making it easier to handle than the free base.[1] The stoichiometry requires at least two moles of sulfur monochloride per mole of the aminonitrile, though an excess of the sulfur reagent is often employed to ensure complete conversion.[1]

Caption: Alternative two-step synthesis pathway.

Step A: Synthesis of 3-Amino-1,2,5-thiadiazole

While aminoacetonitrile is the starting point, a more direct precursor for the amino-thiadiazole is 2-aminoacetamidine. The reaction with sulfur monochloride in DMF affords 3-amino-1,2,5-thiadiazole.

Step B: Deaminative Chlorination (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide. The 3-amino-1,2,5-thiadiazole is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures to form an in situ diazonium salt. This unstable intermediate is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group with a chloride ion, releasing nitrogen gas. While effective, this method involves the handling of potentially unstable diazonium salts and is a lower-yielding, multi-step process compared to the direct synthesis.

Characterization and Physical Properties

Proper characterization is essential for confirming the identity and purity of the synthesized this compound.

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference / Notes |

| IUPAC Name | This compound | [2] |

| CAS Number | 5097-45-0 | [2] |

| Molecular Formula | C₂HClN₂S | [2] |

| Molecular Weight | 120.56 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 123-124 °C | [1] |

| ¹H NMR | A single peak is expected for the proton on the thiadiazole ring. The chemical shift for the parent 1,2,5-thiadiazole protons is δ 8.61 ppm. The chloro-substituent will influence this shift. | [3] |

| ¹³C NMR | Two signals are expected. For the similar 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon bearing the chlorine (C-Cl) appears at δ 133 ppm. A similar value is expected here. The C-H carbon would appear further downfield, analogous to the parent compound's signal at δ 151.6 ppm. | [1][3] |

| Mass Spectrum (GC-MS) | Molecular ion peak (M⁺) expected at m/z 120 and 122 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. | [2] |

Safety and Handling: A Scientist's Responsibility

The synthesis described involves hazardous materials that require strict safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

-

Aminoacetonitrile Bisulfate: This compound is toxic if swallowed or inhaled. Handle in a fume hood, wearing gloves, a lab coat, and eye protection. Avoid creating dust.

-

Sulfur Monochloride (S₂Cl₂): This substance is highly toxic, corrosive, and reacts violently with water. [4][5]It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. [4][5]Always handle in a fume hood using heavy-duty gloves, a face shield, and a chemical-resistant apron. Ensure no water is present in the reaction setup. Quenching should be performed slowly and carefully.

-

Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle with appropriate gloves and in a well-ventilated area.

-

This compound (Product): The product is expected to be a skin, eye, and respiratory irritant. [2]Standard handling procedures for chemical intermediates should be followed.

Conclusion

The direct, one-pot reaction of aminoacetonitrile bisulfate with sulfur monochloride represents a robust and efficient method for the synthesis of this compound. This guide provides the necessary procedural details, mechanistic rationale, and safety considerations to empower researchers to confidently produce this valuable intermediate. The availability of this building block is crucial for the development of new pharmaceuticals and functional materials, and a thorough understanding of its synthesis is fundamental to advancing these fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13012440, this compound. Retrieved from [Link].

- Weinstock, L. M., & Handelsman, B. (1968). U.S. Patent No. 3,391,152. U.S. Patent and Trademark Office.

-

Karpati, T., & Pasinszki, T. (2012). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Retrieved from [Link].

-

Chem Service (2015). Safety Data Sheet - Sulfur monochloride. Retrieved from [Link].

-

Lanxess (2015). Product Safety Assessment: Sulfur Monochloride. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Chemical Reactivity of 3-Chloro-1,2,5-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Chloro-1,2,5-thiadiazole is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its chemical reactivity profile, moving beyond simple reaction lists to explain the underlying electronic principles and field-proven applications. We will explore the molecule's inherent aromaticity and electron-deficient nature, which dictates its primary reaction pathways: facile nucleophilic aromatic substitution and strategic C-C bond formation via cross-coupling. Furthermore, this document details protocols for key transformations, discusses less common but synthetically useful ring-opening and oxidation reactions, and contextualizes this reactivity through its application in the synthesis of high-value compounds like the beta-blocker Timolol.

Structural and Electronic Properties

The 1,2,5-thiadiazole ring is a five-membered, planar aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] This system exhibits significant aromatic character, contributing to its notable thermal stability.[2] However, the high electronegativity of the two nitrogen atoms results in a highly electron-deficient (π-deficient) ring system. This electronic feature is the cornerstone of its reactivity profile; it deactivates the ring toward electrophilic attack while strongly activating it for nucleophilic substitution.[2]

The introduction of a chlorine atom at the 3-position further enhances the electrophilicity of the ring carbons, making this compound an excellent substrate for a variety of transformations.

| Property | Value | Source |

| Molecular Formula | C₂HClN₂S | [3] |

| Molecular Weight | 120.56 g/mol | [3] |

| CAS Number | 5097-45-0 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 94 °C | [1] |

Synthesis Overview

The most established synthesis of this compound involves the reaction of 2-aminoacetonitrile salts with sulfur monochloride (S₂Cl₂) in a suitable solvent such as dimethylformamide (DMF).[2] This method, pioneered by Weinstock et al., provides a reliable route from readily available starting materials. Alternative syntheses, such as those starting from monosubstituted glyoximes or ethylenediamine dihydrochloride, have also been developed.[5][6]

Core Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of its heterocyclic core, which makes the carbon atoms susceptible to nucleophilic attack and enables the facile displacement of the chloride leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically exploited reaction of this compound is nucleophilic aromatic substitution (SNAr). The π-deficient thiadiazole ring acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[7][8] This activation allows the reaction to proceed under relatively mild conditions with a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[9][10]

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: SNAr mechanism on this compound.

This reactivity is famously leveraged in the synthesis of the antiglaucoma drug Timolol.[11] A key intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole, is prepared by the SNAr reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[12] This intermediate then undergoes a second SNAr reaction with an amino-alcohol side chain to complete the core structure of the drug.[13][14]

Table 1: Representative SNAr Reaction Data

| Reactant 1 | Nucleophile | Conditions | Yield (%) | Product | Ref |

|---|---|---|---|---|---|

| 3,4-Dichloro-1,2,5-thiadiazole | Morpholine | Neat, 110 °C, 2 h | 87.9 | 3-Chloro-4-morpholino-1,2,5-thiadiazole | [12] |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | (S)-tert-butylamino-propanediol derivative | NaH, Trimethyl carbinol | 50 | (S)-Timolol precursor |[12][13] |

-

Setup: Equip a 100-mL three-necked flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with morpholine (6.75 g, 77.4 mmol). Heat the neat liquid to 110 °C.

-

Addition: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise to the stirred, heated morpholine over 20 minutes.

-

Reaction: Maintain the reaction temperature at 110 °C and continue stirring for 2 hours after the addition is complete.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Add 30 mL of water and carefully acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude orange solid from methanol and dry under high vacuum to yield the pure product (Yield: 3.5 g, 87.9%).

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable. This compound and its derivatives are competent electrophilic partners in reactions such as the Suzuki-Miyaura (with boronic acids) and Stille (with organostannanes) couplings. These reactions provide access to a vast array of aryl-, heteroaryl-, and alkenyl-substituted thiadiazoles.

While direct Suzuki coupling on this compound is feasible, studies on the related 3,5-dichloro-1,2,4-thiadiazole provide a validated framework for controlling reaction conditions.[15][16] By tuning the temperature, selective mono-arylation can be achieved at room temperature, while di-substitution occurs at higher temperatures (reflux).[15] This selectivity is crucial for building complex molecules sequentially.

Sources

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]

- 14. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]

- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The 1,2,5-Thiadiazole Ring: A Technical Guide to its Potent Electron-Withdrawing Nature for Researchers and Drug Development Professionals

Abstract

The 1,2,5-thiadiazole is a five-membered aromatic heterocycle that has garnered significant attention across the scientific community, particularly within medicinal chemistry and materials science.[1] Its unique electronic properties, most notably its profound electron-withdrawing nature, make it a valuable scaffold in the design of novel therapeutic agents and advanced organic materials. This in-depth technical guide provides a comprehensive exploration of the core electronic characteristics of the 1,2,5-thiadiazole ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural and theoretical underpinnings of its electron-deficient character, present methodologies for its quantitative assessment, and explore its strategic application in molecular design.

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the 1,2,5-thiadiazole ring stands out due to its distinctive arrangement of two nitrogen atoms and a sulfur atom, which imparts significant chemical stability and a potent electron-accepting capability.[2] This inherent electron deficiency influences the molecule's reactivity, intermolecular interactions, and overall physicochemical properties. Consequently, the 1,2,5-thiadiazole moiety is frequently employed as a bioisostere for other electron-withdrawing groups and as a key building block in the construction of complex molecular architectures with tailored electronic functionalities.

The applications of 1,2,5-thiadiazole derivatives are extensive, ranging from their use as muscle relaxants and anti-glaucoma agents in medicine to their incorporation into organic semiconductors and polymers in materials science.[1][3] Understanding the fundamental principles that govern the electron-withdrawing nature of this ring system is paramount for its effective utilization in research and development.

The Genesis of Electron Deficiency: Structural and Theoretical Foundations

The potent electron-withdrawing character of the 1,2,5-thiadiazole ring is not an incidental property but rather a direct consequence of its unique electronic structure. This section will elucidate the key factors contributing to this phenomenon.

Electronegativity and Inductive Effects

The 1,2,5-thiadiazole ring is composed of two carbon atoms, two nitrogen atoms, and one sulfur atom. The high electronegativity of the nitrogen atoms compared to the carbon atoms results in a significant inductive pull of electron density from the carbon atoms towards the nitrogen atoms. This inductive effect creates a permanent dipole moment and renders the carbon atoms of the ring electron-deficient.

Aromaticity and π-Electron Distribution

The 1,2,5-thiadiazole ring is an aromatic system, possessing 6 π-electrons delocalized across the five-membered ring. However, the distribution of this π-electron density is uneven. The electronegative nitrogen atoms and the sulfur atom, with its available d-orbitals, effectively pull π-electron density away from the carbon atoms. This skewed distribution of electron density is a hallmark of electron-deficient aromatic systems.

Computational Insights: Molecular Electrostatic Potential (MEP) Mapping

Computational chemistry provides powerful tools to visualize and quantify the electronic landscape of a molecule. A Molecular Electrostatic Potential (MEP) map is a particularly insightful representation, illustrating the charge distribution on the van der Waals surface of a molecule. In the MEP map of 1,2,5-thiadiazole, regions of negative electrostatic potential (electron-rich) are typically localized around the electronegative nitrogen atoms, while the regions around the carbon and hydrogen atoms exhibit a positive or near-neutral electrostatic potential (electron-poor). This provides a clear visual confirmation of the ring's electron-withdrawing nature.

Caption: Conceptual workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Quantifying the Electron-Withdrawing Strength

To effectively utilize the 1,2,5-thiadiazole ring in rational drug design and materials engineering, a quantitative understanding of its electron-withdrawing capacity is essential. This section details key experimental and computational parameters used for this purpose.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[4] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups

| Substituent | σ_meta_ | σ_para_ |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CF₃ | 0.43 | 0.54 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -COOH | 0.37 | 0.45 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OH | 0.12 | -0.37 |

| -NH₂ | -0.16 | -0.66 |

| Note: These values are for substituents on a benzene ring and serve as a general reference.[5][6] |

Acidity of Carboxylic Acid Derivatives (pKa)

The acidity of a carboxylic acid substituent on a heterocyclic ring is a direct and experimentally accessible measure of the ring's electron-withdrawing ability. An electron-withdrawing ring will stabilize the conjugate base (carboxylate anion) through induction and/or resonance, resulting in a stronger acid (i.e., a lower pKa value).

Table 2: Comparative pKa Values of Heterocyclic Carboxylic Acids

| Carboxylic Acid | Approximate pKa |

| Benzoic acid | 4.20 |

| Pyridine-2-carboxylic acid | 5.43 |

| Pyridine-3-carboxylic acid | 4.81 |

| Pyridine-4-carboxylic acid | 4.96 |

| 1,2,5-Thiadiazole-3-carboxylic acid | (Expected to be < 4.2) |

| Note: pKa values can vary with experimental conditions.[9][10] |

Experimental Protocols for Characterization

This section provides detailed, step-by-step methodologies for key experiments that are fundamental to characterizing the electronic properties of 1,2,5-thiadiazole derivatives.

Synthesis of 1,2,5-Thiadiazole-3-carboxylic acid

A general and widely applicable method for the synthesis of 1,2,5-thiadiazoles involves the cyclization of a 1,2-diamine with a sulfur-containing reagent.[11] While specific, detailed procedures for 1,2,5-thiadiazole-3-carboxylic acid are proprietary or scattered in less accessible literature, a plausible synthetic route can be adapted from established methods for analogous structures.

Determination of pKa by Potentiometric Titration

This protocol outlines a robust method for determining the pKa of a 1,2,5-thiadiazole carboxylic acid derivative.

Objective: To experimentally determine the acid dissociation constant (pKa) of a 1,2,5-thiadiazole carboxylic acid.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the purified 1,2,5-thiadiazole carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 or 0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this plot corresponds to the equivalence point.

Caption: Workflow for the determination of pKa by potentiometric titration.

Applications in Drug Design and Materials Science

The potent electron-withdrawing nature of the 1,2,5-thiadiazole ring is a key feature that is strategically exploited in both medicinal chemistry and materials science.

Medicinal Chemistry: A Bioisosteric Replacement for Electron-Withdrawing Groups

In drug design, the 1,2,5-thiadiazole ring is often used as a bioisostere for other electron-withdrawing functionalities, such as nitro groups or esters. This substitution can offer several advantages:

-

Modulation of Pharmacokinetic Properties: Replacing a metabolically labile group with the stable 1,2,5-thiadiazole ring can improve the metabolic stability and half-life of a drug candidate.

-

Enhanced Target Binding: The electron-deficient nature of the ring can lead to favorable electrostatic interactions with electron-rich residues in the active site of a biological target, thereby enhancing binding affinity and potency.

-

Fine-Tuning of Physicochemical Properties: The introduction of a 1,2,5-thiadiazole ring can alter the solubility, lipophilicity, and other physicochemical properties of a molecule, which can be optimized to improve its drug-like characteristics.

Materials Science: Building Blocks for Organic Electronics

In the field of materials science, the electron-accepting properties of the 1,2,5-thiadiazole ring are highly desirable for the development of n-type organic semiconductors. These materials are essential components in a variety of electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the 1,2,5-thiadiazole core facilitates electron transport, a key requirement for n-channel OFETs.

-

Organic Photovoltaics (OPVs): In OPV devices, the 1,2,5-thiadiazole moiety can be incorporated into acceptor materials to promote charge separation and enhance device efficiency.[12]

-

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the 1,2,5-thiadiazole ring can be tuned to develop materials with specific energy levels for use in the electron-transporting or emissive layers of OLEDs.

The oxidized form, 1,2,5-thiadiazole 1,1-dioxide, possesses an even stronger electron-withdrawing sulfonyl group, making it a superior candidate for applications requiring robust electron-accepting capabilities.[3]

Conclusion

The 1,2,5-thiadiazole ring is a powerful and versatile tool in the arsenal of the modern chemist. Its inherent and potent electron-withdrawing nature, rooted in its unique electronic structure, provides a reliable means to modulate the properties of small molecules and polymers. A thorough understanding of the principles outlined in this guide, from the theoretical underpinnings to the practical experimental methodologies, will empower researchers to harness the full potential of this remarkable heterocyclic scaffold in the rational design of next-generation pharmaceuticals and advanced organic materials. Further research into the experimental determination of Hammett constants and pKa values for a wider range of 1,2,5-thiadiazole derivatives will undoubtedly continue to expand the scope of its applications.

References

- Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 24(5), 771-787.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

-

Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved from [Link]

-

Rowan Scientific. (n.d.). 1,2,5-Thiadiazoles in Medicinal Chemistry. Retrieved from [Link]

- Pakulski, P., & Pinkowicz, D. (2021).

- Weinstock, L. M. (1958).

- Konstantinova, L. S., et al. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 26(22), 6985.

- El-Naggar, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6529.

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

-

Request PDF. (n.d.). 1,2,5-Thiadiazoles. Retrieved from [Link]

-

MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1962). General synthetic system for 1,2,5-thiadiazoles. Retrieved from [Link]

- Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E13.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine | MDPI [mdpi.com]

- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. books.google.cn [books.google.cn]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar [semanticscholar.org]

- 11. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Chloro-1,2,5-thiadiazole in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1,2,5-Thiadiazole

The 1,2,5-thiadiazole ring system, a five-membered heterocycle, has garnered significant interest in medicinal and materials chemistry due to the diverse biological activities and unique electronic properties of its derivatives.[1][2] Within this chemical class, this compound (CAS No: 5097-45-0) has emerged as a cornerstone synthetic intermediate.[1] Its significance lies not in its own end-use applications, but in its role as a versatile and reactive scaffold. The presence of a strategically positioned, displaceable chlorine atom on an electron-deficient ring system makes it an invaluable building block for introducing a wide array of functional groups.[1] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its fundamental physical properties and spectroscopic fingerprint. This data is critical for reaction monitoring, purification, and structural confirmation.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are essential for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₂HClN₂S | [3][4][5] |

| Molecular Weight | 120.56 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 123-124 °C | [6] |

| Density | ~1.49 g/cm³ | |

| Appearance | Liquid | |

| SMILES | C1=NSN=C1Cl | |

| InChIKey | SIERESLMVMKVCT-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | A single proton signal is expected for the hydrogen at the C4 position. |

| ¹³C NMR | The electronegativity of the chlorine atom would deshield the C3 carbon, resulting in a distinct chemical shift compared to the C4 carbon.[1] |

| IR Spectroscopy | The spectrum will show characteristic vibrations for the C-H, C=N, and C-S bonds within the heterocyclic ring.[7][8] |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the thiadiazole ring.[9][10] |

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the cyclization of simple acyclic precursors with sulfur chlorides. The most common and reliable method involves the reaction of aminoacetonitrile with sulfur monochloride.[1][6]

Workflow for Synthesis from Aminoacetonitrile

Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.

This reactivity is fundamental to producing valuable downstream intermediates. For instance, the reaction with morpholine yields 3-chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of Timolol, a beta-blocker used to treat glaucoma. [1][11]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

-

Setup : In a suitable flask, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., THF, DMF, or acetonitrile).

-

Addition : Add the desired nucleophile (e.g., an amine or thiol, 1.1 equivalents) to the solution. If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required to generate the corresponding alkoxide or thiolate in situ.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While direct Suzuki-Miyaura coupling on this compound is less documented, this class of reaction is a staple for analogous chloro-heterocycles in drug discovery. [12][13][14]The Suzuki-Miyaura reaction creates a carbon-carbon bond between the thiadiazole ring and an aryl or vinyl group from a boronic acid or ester. This transformation is a powerful tool for generating molecular complexity.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst. [15]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Setup : To a pressure-rated vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents). [12][15]2. Solvent Addition : Add a deoxygenated solvent system, typically a mixture like toluene/water or dioxane/water. [12][15]3. Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification : Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography.

Safety and Handling

Proper handling of this compound is essential. According to aggregated GHS information, it is considered a flammable liquid and vapor, may be harmful if swallowed, and causes skin and serious eye irritation. [3]It may also cause respiratory irritation. [3][16]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated area or a chemical fume hood. [17][18]Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [17][19]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [18]* Spills : In case of a spill, remove all sources of ignition, evacuate the area, and absorb the spill with an inert material before collecting for disposal. [18]* First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [18][19] * Skin : Wash off with soap and plenty of water. [18][19] * Ingestion : Rinse mouth with water and consult a physician. Do not induce vomiting. [18][19] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. [16]

-

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its value is defined by the predictable and efficient reactivity of its C-Cl bond towards nucleophilic substitution and its potential for cross-coupling reactions. A thorough understanding of its synthesis, physicochemical properties, and reactivity allows researchers to strategically incorporate the 1,2,5-thiadiazole motif into complex target molecules, paving the way for new discoveries in drug development and materials science.

References

- This compound | 5097-45-0 - Benchchem. (URL: )

- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles

- This compound (5097-45-0) - Chemchart. (URL: )

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google P

- 3-Chloro-4-methoxy-1,2,5-thiadiazole SDS, 5728-16-5 Safety D

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole - ChemicalBook. (URL: )

- 3,4-Dichloro-1,2,5-thiadiazole 97 5728-20-1 - Sigma-Aldrich. (URL: )

- US3391152A - Methods of preparing thiadiazoles - Google P

-

This compound | C2HClN2S | CID 13012440 - PubChem. (URL: [Link])

-